molecular formula C5H7ClO2 B7964284 2-(Chloromethyl)cyclopropane-1-carboxylic acid

2-(Chloromethyl)cyclopropane-1-carboxylic acid

Cat. No.: B7964284
M. Wt: 134.56 g/mol
InChI Key: UTMFMZALCNUPDJ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C5H7ClO2. It is a cyclopropane derivative, characterized by a three-membered ring structure with a chloromethyl group and a carboxylic acid group attached to the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of cyclopropane carboxylic acid with chloromethylating agents under controlled conditions. For example, the reaction can be carried out using chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the formation of the chloromethyl group on the cyclopropane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, using efficient chloromethylating agents and reaction conditions that ensure the safety and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield 2-(Hydroxymethyl)cyclopropane-1-carboxylic acid, while oxidation with potassium permanganate would produce this compound derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

2-(Chloromethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex cyclopropane derivatives and other cyclic compounds.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways involving cyclopropane-containing substrates.

    Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for bioactive molecules with therapeutic properties.

    Industry: It is utilized in the synthesis of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)cyclopropane-1-carboxylic acid involves its reactivity with various molecular targets. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new chemical bonds with nucleophiles. The carboxylic acid group can participate in acid-base reactions, influencing the compound’s solubility and reactivity in different environments.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)cyclopropane-1-carboxylic acid is unique due to the presence of both a chloromethyl group and a carboxylic acid group on the cyclopropane ring. This combination of functional groups imparts distinct reactivity patterns, making it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

2-(chloromethyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO2/c6-2-3-1-4(3)5(7)8/h3-4H,1-2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMFMZALCNUPDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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